molecular formula C14H23N3O3 B2363109 Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1291861-87-4

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

Cat. No.: B2363109
CAS No.: 1291861-87-4
M. Wt: 281.356
InChI Key: SHUJINQJGCEUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a research chemical known for its utility in various scientific applications. This compound features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety. Its unique structure makes it valuable for research in fields such as organic chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative containing the 3-methyl-1,2,4-oxadiazol-5-yl group. One common method includes the use of tert-butylamidoxime and organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxadiazole ring or the carbamate group.

    Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with a cyclohexyl ring and an oxadiazole moiety makes it a versatile compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10-15-11(20-17-10)14(8-6-5-7-9-14)16-12(18)19-13(2,3)4/h5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUJINQJGCEUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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